molecular formula C17H16F4N4O B2751191 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 1775544-36-9

4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2751191
CAS No.: 1775544-36-9
M. Wt: 368.336
InChI Key: PBSXALGUNCISCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a trifluoromethyl group at position 6 and a piperazine ring substituted with a (4-fluorophenyl)acetyl group at position 3. The (4-fluorophenyl)acetyl substituent may influence binding affinity to biological targets, such as enzymes or receptors, through halogen bonding or steric effects .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N4O/c18-13-3-1-12(2-4-13)9-16(26)25-7-5-24(6-8-25)15-10-14(17(19,20)21)22-11-23-15/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSXALGUNCISCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-Fluorophenylacetic Acid: This intermediate can be synthesized through the fluorination of phenylacetic acid using a fluorinating agent such as Selectfluor.

    Formation of 4-Fluorophenylacetyl Chloride: The 4-fluorophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Acylation of Piperazine: The 4-fluorophenylacetyl chloride is reacted with piperazine to form 4-[(4-Fluorophenyl)acetyl]piperazine.

    Cyclization with 6-(Trifluoromethyl)pyrimidine: The final step involves the cyclization of 4-[(4-Fluorophenyl)acetyl]piperazine with 6-(trifluoromethyl)pyrimidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain receptors or enzymes.

    Biology: The compound is used in biochemical assays to study its interactions with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl and trifluoromethyl groups enhance its binding affinity and selectivity. The piperazine ring can interact with various biological macromolecules, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Isoxazolo[5,4-d]pyrimidines ()

  • Example Compounds : 19a, 19b, 20a, 20b, 21a.
  • Key Differences : These feature an isoxazole ring fused to the pyrimidine core, unlike the standalone pyrimidine in the target compound. Substituents like 3-nitrophenyl (19a–b) or benzo[d][1,3]dioxol-5-yl (20a–b) contrast with the (4-fluorophenyl)acetyl group.
  • Synthesis : Yields range from 8% (20a) to 84% (21a), suggesting that electron-withdrawing groups (e.g., 4-fluorophenyl in 21a) improve reaction efficiency . The target compound’s synthesis may benefit from similar optimizations.

Thieno[2,3-d]pyrimidines ()

  • Example Compound: 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine.
  • Key Differences: The thienopyrimidine core increases aromaticity and electron density compared to the pyrimidine core. The 3,4-dichlorophenyl group may promote halogen bonding, whereas the target compound’s (4-fluorophenyl)acetyl group offers steric flexibility .
  • Pharmacology : Dichlorophenyl groups are associated with enhanced receptor affinity in some contexts, suggesting the target compound’s fluorophenyl group might prioritize selectivity over potency .

Piperazine/Piperidine Substitutions

Piperidine-Based Analogues ()

  • Example Compound: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ().
  • Key Differences: Piperidine rings (saturated 6-membered) vs. The target compound’s piperazine may improve solubility via protonation .
  • Crystal Structure : highlights intramolecular hydrogen bonding (N–H⋯N), which stabilizes conformation. The target compound’s acetyl group may disrupt such interactions, affecting bioavailability .

Piperazine Derivatives ()

  • Example Compound: 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxaldehyde ().
  • Key Differences : Sulfonamide and isopropyl groups introduce steric bulk and polar motifs absent in the target compound. The (4-fluorophenyl)acetyl group may offer a balance of hydrophobicity and metabolic stability .

Pharmacological Implications

Sigma-2 Receptor Agonists ()

  • Example Compounds : CB-64D, CB-184.
  • The target compound’s piperazine and fluorophenyl groups may similarly target receptors involved in cell proliferation, though direct evidence is lacking .

Potentiation of Antineoplastic Agents ()

  • Subtoxic doses of sigma-2 agonists (e.g., CB-184) potentiate doxorubicin in drug-resistant cells. The target compound’s trifluoromethyl group could enhance synergy with chemotherapeutics by improving pharmacokinetics .

Biological Activity

The compound 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a piperazine ring and a pyrimidine structure, with notable substitutions including a trifluoromethyl group and a 4-fluorophenylacetyl moiety. The synthesis typically involves several steps, including:

  • Preparation of 4-Fluorophenylacetic Acid : This is synthesized via fluorination of phenylacetic acid.
  • Formation of Acyl Chloride : The acid is converted to its acyl chloride using thionyl chloride.
  • Acylation Reaction : The acyl chloride reacts with piperazine to yield the target compound.

Pharmacological Profile

The biological activity of this compound has been evaluated against various biological targets:

  • Antitumor Activity : Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .
  • Enzyme Inhibition : It has been investigated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). The compound demonstrated competitive inhibition with IC50 values indicating potent activity against these enzymes .
  • Receptor Interactions : Research indicates that it may interact with specific receptors involved in neurotransmission, suggesting potential applications in treating neurological disorders .

Case Studies

  • Anticancer Studies : A recent study reported the effects of this compound on the proliferation of A431 cells, showing a dose-dependent inhibition with an IC50 value indicating effective cytotoxicity at low micromolar concentrations.
  • Neuropharmacological Effects : Another investigation focused on the neuroprotective properties of the compound, revealing its potential as a therapeutic agent for neurodegenerative diseases due to its ability to inhibit MAO-B effectively .

Data Summary

The following table summarizes key biological activities and findings related to the compound:

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AntitumorA431 Cell Line5.2
MAO-B InhibitionEnzyme0.51
AChE InhibitionEnzyme0.69

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.